molecular formula C8H8ClNO B15059014 1-(5-Chloropyridin-2-yl)propan-2-one

1-(5-Chloropyridin-2-yl)propan-2-one

Cat. No.: B15059014
M. Wt: 169.61 g/mol
InChI Key: MCANVECRCAILHL-UHFFFAOYSA-N
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Description

1-(5-Chloropyridin-2-yl)propan-2-one is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloropyridin-2-yl)propan-2-one typically involves the reaction of 5-chloropyridine with propanone under specific conditions. One common method is the Friedel-Crafts acylation, where 5-chloropyridine reacts with propanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining the optimal reaction conditions, such as temperature and pressure, to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloropyridin-2-yl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium amide (NaNH2) or thiourea.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloropyridin-2-yl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the manufacture of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloropyridin-2-yl)propan-2-one depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids.

Comparison with Similar Compounds

1-(5-Chloropyridin-2-yl)propan-2-one can be compared with other pyridine derivatives, such as:

    2-Acetylpyridine: Similar structure but lacks the chlorine atom, which can affect its reactivity and applications.

    5-Chloro-2-methylpyridine: Similar to this compound but with a methyl group instead of a propanone group.

    2-Chloropyridine: Lacks the propanone group, making it less versatile in certain chemical reactions.

The uniqueness of this compound lies in its specific functional groups, which allow for a wide range of chemical modifications and applications.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(5-chloropyridin-2-yl)propan-2-one

InChI

InChI=1S/C8H8ClNO/c1-6(11)4-8-3-2-7(9)5-10-8/h2-3,5H,4H2,1H3

InChI Key

MCANVECRCAILHL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=NC=C(C=C1)Cl

Origin of Product

United States

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